molecular formula C14H17ClN2O4 B14812245 tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

Cat. No.: B14812245
M. Wt: 312.75 g/mol
InChI Key: UZXUCORVLXWUSY-JTQLQIEISA-N
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Description

tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted oxazepine ring, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate typically involves the following steps:

    Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a chloro-substituted benzoyl chloride.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the oxazepine intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, converting it to an alcohol.

    Substitution: The chloro group in the oxazepine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted oxazepine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.

Industry:

    Material Science: It

Properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

tert-butyl N-[(3S)-9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate

InChI

InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-8(15)5-4-6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1

InChI Key

UZXUCORVLXWUSY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CC=C2Cl)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC=C2Cl)NC1=O

Origin of Product

United States

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